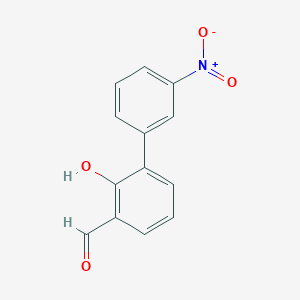

2-Hydroxy-3-(3-nitrophenyl)benzaldehyde

CAS No.: 343603-90-7

Cat. No.: VC11681858

Molecular Formula: C13H9NO4

Molecular Weight: 243.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 343603-90-7 |

|---|---|

| Molecular Formula | C13H9NO4 |

| Molecular Weight | 243.21 g/mol |

| IUPAC Name | 2-hydroxy-3-(3-nitrophenyl)benzaldehyde |

| Standard InChI | InChI=1S/C13H9NO4/c15-8-10-4-2-6-12(13(10)16)9-3-1-5-11(7-9)14(17)18/h1-8,16H |

| Standard InChI Key | ORBBQTCGCRTVCF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2O)C=O |

| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=CC(=C2O)C=O |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characteristics

2-Hydroxy-3-(3-nitrophenyl)benzaldehyde (C₁₃H₉NO₄) consists of a benzaldehyde backbone substituted with a hydroxyl group (-OH) at the 2-position and a 3-nitrophenyl group (-C₆H₄NO₂) at the 3-position. The nitro group’s electron-withdrawing nature induces significant resonance effects, polarizing the aromatic ring and altering the aldehyde’s electrophilicity. The hydroxyl group facilitates hydrogen bonding, influencing solubility and crystallization tendencies .

Table 1: Key Physicochemical Parameters

The density and LogP values align with nitrobenzaldehyde derivatives, where nitro groups increase molecular packing density and hydrophobicity . The absence of a reported melting point suggests challenges in isolation or polymorphism, common in nitroaromatics .

Synthesis and Reaction Pathways

Nitration of Benzaldehyde Precursors

-

Nitration of 2-hydroxybenzaldehyde under controlled conditions to introduce the 3-nitrophenyl group.

-

Oxidative cleavage of intermediate diols or ketones to yield the aldehyde functionality .

Critical Reaction Parameters:

-

Temperature: Nitration typically occurs at 0–5°C to minimize side reactions .

-

Oxidizing Agent: KMnO₄ in acidic media selectively oxidizes methyl groups to aldehydes .

-

Yield Optimization: Sequential nitration and protection/deprotection steps may enhance regioselectivity .

Spectroscopic Characterization

FT-IR and FT-Raman Analysis

Infrared and Raman spectra of analogous compounds reveal signature peaks:

Density Functional Theory (DFT) simulations predict similar vibrational modes for 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde, with minor shifts due to substituent effects .

UV-Vis Spectroscopy

The nitro group’s conjugation with the aromatic system induces a bathochromic shift. For 2-hydroxy-3-methoxy-6-nitrobenzaldehyde , λₘₐₓ ≈ 320 nm (π→π* transitions). Substituting methoxy with nitrophenyl may extend conjugation, shifting λₘₐₓ to ~350 nm .

Applications in Organic Synthesis and Pharmacology

Intermediate in Heterocyclic Synthesis

Nitrobenzaldehydes serve as precursors for imines and hydrazones, key intermediates in bioactive heterocycles. For instance, Toche et al. synthesized antimicrobial hydrazones by condensing nitrobenzaldehydes with cyanoacetohydrazide. 2-Hydroxy-3-(3-nitrophenyl)benzaldehyde could similarly form Schiff bases for anticancer or antibacterial agents .

Nonlinear Optical (NLO) Materials

The electron-deficient nitro group and electron-rich hydroxyl group create a push-pull system, enhancing hyperpolarizability. DFT studies on 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine show β values ~10⁻³⁰ esu, suggesting potential NLO applications for the title compound.

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison

The nitrophenyl group in the title compound introduces steric bulk and extended conjugation, potentially improving binding affinity in drug-receptor interactions compared to simpler nitro derivatives .

Challenges and Future Directions

Current limitations include:

-

Synthetic Complexity: Achieving regioselective nitration without over-nitration or isomer formation .

-

Stability Issues: Nitro groups may undergo reduction under storage or biological conditions.

Future research should prioritize:

-

Catalytic Nitration Methods for improved selectivity.

-

Biological Screening of derivatives for antimicrobial or anticancer activity.

-

Crystallographic Studies to resolve solid-state structure and polymorphism.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume